molecular formula C12H8N4OS B2617797 N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide CAS No. 571910-89-9

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

Katalognummer: B2617797
CAS-Nummer: 571910-89-9
Molekulargewicht: 256.28
InChI-Schlüssel: GKTOUDJRQSWCBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Anticancer Activity
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have indicated that quinoxaline derivatives exhibit potent activity against liver carcinoma and other tumor types, with IC50 values indicating effective dose ranges for therapeutic applications .

1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The mechanism of action typically involves interference with bacterial DNA synthesis or function .

1.3 Antiviral Effects
Research has indicated that this compound may possess antiviral properties, particularly against viruses such as HSV-1 and cytomegalovirus. The compound's ability to inhibit viral replication suggests potential for development as a therapeutic agent in virology .

Industrial Applications

3.1 Agrochemical Development
Due to its biological activity, this compound is being explored for use in agrochemicals. Its properties may enhance crop protection against pests and diseases, making it a candidate for developing new agricultural products.

3.2 Pharmaceutical Formulations
The compound's unique structural features make it suitable for incorporation into pharmaceutical formulations aimed at treating chronic diseases such as diabetes and inflammation. Its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor highlights its potential in managing blood sugar levels .

Case Studies

Study Findings Applications
Study on Anticancer ActivityDemonstrated significant inhibition of liver carcinoma cells with IC50 values < 0.5 µg/mLPotential cancer treatment
Antimicrobial EvaluationShowed effective inhibition against multiple bacterial strainsDevelopment of new antibiotics
Antiviral ResearchInhibited replication of HSV-1 at low concentrationsPossible antiviral drug formulation

Wirkmechanismus

The mechanism of action of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant for its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide stands out due to its combined quinoxaline and thiazole moieties, which confer unique pharmacological properties. The presence of the thiazole ring enhances its biological activity and broadens its range of applications compared to other quinoxaline derivatives .

Biologische Aktivität

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Overview of Biological Activities

Quinoxaline derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
  • Antimicrobial : It demonstrates activity against bacterial and fungal strains.
  • Antiviral : Preliminary studies suggest potential antiviral properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Binding : The compound binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest .
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

This compound has been evaluated in several studies for its anticancer properties:

  • Inhibition of Cancer Cell Viability : In vitro studies indicated that the compound significantly inhibits the viability of A431 human epidermoid carcinoma cells (IC50 = 0.29 - 0.90 µM), comparable to doxorubicin .
  • Mechanistic Studies : The compound induces apoptosis through the inhibition of Stat3 phosphorylation in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound induces oxidative stress in bacteria, leading to DNA damage .
  • Fungal Activity : It has demonstrated antifungal activity against various strains, with IC50 values ranging from 10.03 to 54.58 µg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. The results showed significant inhibition of cell growth with an IC50 value indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The findings revealed a notable reduction in bacterial viability when treated with varying concentrations of this compound.

Comparative Data Table

Activity TypeCell Line/StrainIC50 Value (µM)Mechanism
AnticancerA431 (skin cancer)0.29 - 0.90Stat3 inhibition
AntimicrobialVarious bacteria10.03 - 54.58Oxidative stress induction

Eigenschaften

IUPAC Name

N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11(16-12-15-5-6-18-12)8-1-2-9-10(7-8)14-4-3-13-9/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTOUDJRQSWCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.